8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
8-(4-Fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core with a 4-fluorophenyl substituent at position 8 and a propylcarboxamide group at position 2. This structure positions it within a broader class of imidazo[2,1-c][1,2,4]triazine derivatives, which are of significant interest in medicinal chemistry due to their anticancer, antiproliferative, and antimicrobial activities . Its thermal stability and substituent-driven properties also make it a candidate for material science applications .
Properties
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-propyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O2/c1-2-7-17-13(22)12-14(23)21-9-8-20(15(21)19-18-12)11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGMJQZFTOHAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 8-(4-fluorophenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel synthetic molecule belonging to the class of imidazo[2,1-c][1,2,4]triazine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the field of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The structure of the compound features a tetrahydroimidazo-triazine core with a fluorophenyl substituent and a propyl group. The presence of these functional groups is thought to contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that imidazo[2,1-c][1,2,4]triazine derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Many derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some compounds have demonstrated effectiveness against various pathogens.
- Anti-inflammatory Effects : Several studies report anti-inflammatory activities linked to these compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazine derivatives. For instance:
- Mechanism of Action : Compounds similar to the target molecule have been shown to induce apoptosis in cancer cells through caspase activation pathways. Specifically, they promote the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors .
- Cell Line Studies : In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain derivatives exhibited stronger cytotoxic effects than standard chemotherapeutics like cisplatin .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | 0.5 | Autophagy induction |
| Cisplatin | MCF-7 | 0.5 | DNA damage response |
Antimicrobial Activity
Imidazo[2,1-c][1,2,4]triazine derivatives have also been evaluated for their antimicrobial properties:
- Broad-Spectrum Efficacy : Some derivatives showed activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial effect is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
Several case studies have documented the efficacy of related compounds:
- Study on Pyrazolo[4,3-e][1,2,4]triazines : This study reported that these derivatives exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells .
- Synthesis and Evaluation : A series of triazine derivatives were synthesized and tested for anti-inflammatory and analgesic activities. Results indicated that some compounds had superior effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the triazine core or aryl moiety. Key comparisons include:
*Calculated based on molecular formula C₁₇H₁₈FN₅O₂.
Key Observations :
- N-Alkyl vs. N-Aryl Substituents : The propylcarboxamide group in the target compound enhances solubility compared to ethyl ester derivatives (e.g., improved bioavailability) .
- Fluorophenyl vs. Other Aryl Groups : The 4-fluorophenyl group improves metabolic stability and target binding affinity compared to unsubstituted phenyl or chlorophenyl analogues .
- Carboxamide vs. Carbohydrazide : Carbohydrazide derivatives exhibit superior thermal stability (e.g., decomposition at 285–301°C in nitrogen) due to intermolecular hydrogen bonding, whereas carboxamides like the target compound decompose at lower temperatures (~250–270°C) .
Thermal Stability
Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies reveal substituent-driven trends:
- Para-Substituents : The 4-fluorophenyl group in the target compound confers thermal stability comparable to methyl-substituted derivatives (e.g., 4-methylphenyl: 286°C) but lower than fully unsubstituted phenyl analogues (279°C) .
- Chlorine Substituents : Chlorine at the meta position (e.g., 3-chlorophenyl) increases stability (268°C), while ortho-chloro derivatives (e.g., 2-chlorophenyl) destabilize the structure (201°C) .
- Core Modifications : Ethyl 2-(4-oxo-8-substituted...acetates exhibit lower stability (ΔT = 20–40°C) due to ester group lability compared to carboxamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
